2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl and trimethylsilyl groups, which contribute to its reactivity and stability. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine typically involves the reaction of trifluoroacetic acid derivatives with dimethylamine and trimethylsilyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a protecting group for amines.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use in drug development and as a precursor for bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trimethylsilyl group can act as a protective moiety, preventing unwanted side reactions and increasing the compound’s stability. These interactions can modulate biochemical pathways and influence the activity of target molecules .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine include:
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Shares similar functional groups but differs in the structure of the amine moiety.
N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine: Contains additional fluorine atoms and a different structural arrangement.
Difluoro(trimethylsilyl)acetonitrile: Features a cyanide group instead of an amine group. The uniqueness of this compound lies in its specific combination of trifluoromethyl and trimethylsilyl groups, which confer distinct reactivity and stability properties
Properties
CAS No. |
110038-32-9 |
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Molecular Formula |
C7H16F3NOSi |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2,2,2-trifluoro-N,N-dimethyl-1-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C7H16F3NOSi/c1-11(2)6(7(8,9)10)12-13(3,4)5/h6H,1-5H3 |
InChI Key |
AATQAAUSVMRPGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C(F)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
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